N-(3-(methylsulfonamido)phenyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide

Description

Properties

IUPAC Name |

N-[3-(methanesulfonamido)phenyl]-2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S/c1-26(23,24)20-14-4-2-3-13(9-14)19-18(22)11-25-15-7-5-12-6-8-17(21)16(12)10-15/h2-5,7,9-10,20H,6,8,11H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBOQFHFFMAQEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)COC2=CC3=C(CCC3=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(methylsulfonamido)phenyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

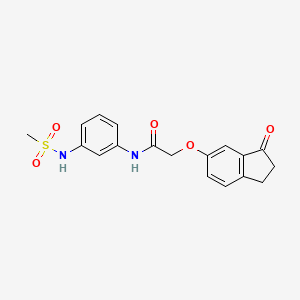

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a methylsulfonamide group and an indene derivative, which are critical for its biological activity.

The compound exhibits multiple mechanisms of action that contribute to its biological effects:

- Inhibition of Factor XIa : This compound has been identified as a potent inhibitor of Factor XIa, an enzyme involved in the coagulation cascade. Inhibition of this factor can lead to reduced thrombus formation and has implications in treating thromboembolic disorders .

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the sulfonamide group enhances antibacterial activity against various pathogens .

- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Biological Activity Data

A summary of the biological activities and their corresponding research findings is provided in the table below:

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Thromboembolic Disorders : A clinical trial evaluated the efficacy of this compound in patients with a history of thromboembolic events. Results indicated a significant reduction in recurrence rates compared to standard anticoagulants .

- Antimicrobial Efficacy Study : In vitro tests demonstrated that the compound exhibited strong activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative antibiotic treatment .

- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its utility in managing chronic inflammatory conditions .

Scientific Research Applications

Research indicates that N-(3-(methylsulfonamido)phenyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide exhibits several biological activities:

Anticancer Activity

Studies have shown that compounds structurally similar to this compound possess significant anticancer properties. For instance:

- In vitro studies demonstrated growth inhibition in various cancer cell lines, including breast (MDA-MB-231), ovarian (OVCAR-8), and brain (SNB-19) cancers, with percent growth inhibitions exceeding 70% in certain cases .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit key enzymes involved in disease progression:

- Acetylcholinesterase Inhibition : Similar compounds have shown promise as inhibitors of acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's .

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL .

Synthesis and Derivatives

The synthesis of this compound involves several steps:

- Formation of the Indenyl moiety : Utilizing established methodologies for synthesizing indene derivatives.

- Sulfonamide Formation : Reaction of the appropriate sulfonamide with phenolic compounds to yield the desired structure.

- Final Acetylation : The final step typically involves acetylation to form the acetamide functional group.

Case Study 1: Anticancer Efficacy

A study explored the anticancer efficacy of related compounds in a series of preclinical trials. The results indicated that modifications to the methylsulfonamido group significantly impacted the compound's ability to inhibit tumor growth .

Case Study 2: Enzyme Inhibition

In another study, researchers evaluated the enzyme inhibition potential of similar sulfonamide derivatives. The findings suggested that these compounds could serve as leads for developing new treatments for conditions involving acetylcholinesterase dysregulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related analogs from the provided evidence. Key parameters include substituents, molecular weight, and biological activity (where available).

Key Findings from Comparative Analysis:

Structural Diversity in Acetamide Derivatives: The target compound’s inden-5-yloxy group is shared with compound 38 () and ’s analog. This moiety may enhance binding to hydrophobic pockets in biological targets, as seen in compound 38’s cytokine inhibition . Sulfonamide vs. Sulfonyl Groups: The methylsulfonamido group in the target compound differs from the phenylsulfonamido group in compound 36. Sulfonamides are known for their enzyme-inhibitory properties (e.g., carbonic anhydrase), while sulfonyl groups in ’s compound may influence metabolic stability .

Biological Activity Trends: Compound 38 () demonstrated IL-8 and TNF-α suppression in immune cell assays, suggesting that inden-linked acetamides with sulfonamide substituents could modulate inflammatory pathways. The target compound’s methylsulfonamido group may offer similar effects with improved solubility. ’s compound, lacking sulfonamide groups, is proposed for non-therapeutic applications, highlighting how substituent choice dictates functional roles .

Synthetic Accessibility: Synthesis of acetamide derivatives often involves coupling reactions, as seen in (N-acetylsulfanilyl chloride with ethanol) and (oxadiazole-thiol intermediates). The target compound’s synthesis likely requires similar steps, such as sulfonamide formation followed by acetamide coupling .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3-(methylsulfonamido)phenyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide?

Answer: The synthesis typically involves coupling the methylsulfonamido-phenyl moiety with the inden-oxy acetamide fragment. A validated approach includes:

- Stepwise amide bond formation : Use coupling agents like HATU or EDCI with DIPEA in DMF to react activated carboxylic acid derivatives (e.g., ((3-oxo-inden-5-yl)oxy)acetyl chloride) with 3-(methylsulfonamido)aniline .

- Purification : Reverse-phase HPLC (RP-HPLC) under acidic conditions (MeCN/H₂O gradient) ensures high purity, particularly for intermediates prone to byproduct formation .

- Yield optimization : Low yields (e.g., 10% in analogous syntheses) highlight the need for stoichiometric control and inert atmosphere to minimize side reactions .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Answer: A multi-technique approach is essential:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying stereochemistry and hydrogen-bonding networks .

- Spectroscopic validation :

- NMR : H and C NMR to confirm substituent positions (e.g., methylsulfonamido protons at δ ~2.9–3.1 ppm, indenone carbonyl at δ ~200 ppm).

- HRMS : High-resolution mass spectrometry to verify molecular ion peaks and isotopic patterns.

- Elemental analysis : Ensure ≤0.5% deviation from theoretical C/H/N/S values .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

Answer:

- Target docking studies : Use molecular dynamics (MD) simulations to predict binding affinity to targets like kinases or receptors. For example, the indenone moiety may interact with hydrophobic pockets, while the acetamide group forms hydrogen bonds .

- SAR analysis : Systematically modify substituents (e.g., methylsulfonamido → ethylsulfonamido) and evaluate effects on binding using free-energy perturbation (FEP) calculations .

- ADMET prediction : Tools like SwissADME assess logP, solubility, and CYP450 interactions to prioritize analogs with favorable pharmacokinetics .

Q. What strategies resolve contradictions in reported crystallographic data versus computational structural predictions?

Answer:

- Graph set analysis : Apply Etter’s rules to categorize hydrogen-bonding patterns (e.g., R₂²(8) motifs) in experimental crystal structures, then compare with DFT-optimized geometries .

- Polymorph screening : Use solvent-drop grinding or temperature-gradient crystallization to identify dominant polymorphs, which may explain discrepancies in reported lattice parameters .

- Dynamic NMR : Probe conformational flexibility in solution (e.g., restricted rotation of the methylsulfonamido group) to reconcile static crystallographic data with dynamic computational models .

Q. How can synthetic challenges, such as low yields or impurities, be systematically addressed?

Answer:

- Reaction optimization : Employ design of experiments (DoE) to vary parameters (e.g., solvent polarity, temperature) and identify critical factors. For example, DMF may enhance solubility but increase carbamate byproducts; switching to THF could mitigate this .

- In-line analytics : Use LC-MS to monitor reaction progress and detect intermediates (e.g., hydrolysis products of the indenone ring).

- Alternative routes : Explore microwave-assisted synthesis to reduce reaction times and improve selectivity, as demonstrated for structurally related acetamides .

Q. What methods are suitable for evaluating the compound’s potential as a kinase inhibitor?

Answer:

- In vitro kinase assays : Use fluorescence-based (e.g., ADP-Glo™) or radiometric assays to measure IC₅₀ values against targets like FAK or AMPA receptors, leveraging the indenone scaffold’s similarity to known kinase-binding motifs .

- Cellular uptake studies : Employ LC-MS/MS to quantify intracellular concentrations in relevant cell lines, correlating with activity data.

- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects and refine the pharmacophore .

Q. How can hydrogen-bonding networks influence the compound’s stability and formulation?

Answer:

- Solid-state stability : Hydrogen bonds between the sulfonamido NH and indenone carbonyl groups may enhance thermal stability but reduce solubility. TGA/DSC analyses can quantify melting points and decomposition pathways .

- Co-crystal engineering : Co-formulate with carboxylic acid co-formers (e.g., succinic acid) to modify solubility without altering bioactivity .

- Accelerated stability testing : Expose polymorphs to 40°C/75% RH for 4 weeks and monitor degradation via HPLC to identify optimal storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.